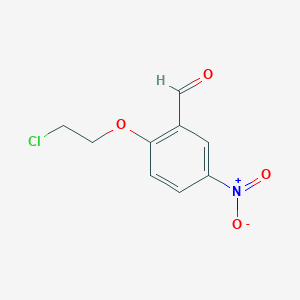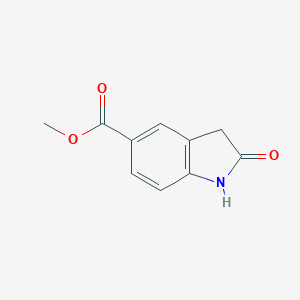
Methyl Oxindole-5-carboxylate
Descripción general
Descripción
“Methyl Oxindole-5-carboxylate” is a chemical compound with the IUPAC name methyl 2-hydroxy-1H-indole-5-carboxylate . It has a molecular weight of 191.19 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “Methyl Oxindole-5-carboxylate” involves several processes. One method involves heating a mixture of compound 1 (200 mg, 1.0 mmol) and HC1 (2.0 M in H20, 5 mL) to 100°C overnight. The mixture is then concentrated to get compound 2 (180 mg, 97%) as a light yellow solid .Molecular Structure Analysis
The InChI code for “Methyl Oxindole-5-carboxylate” is 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-5,11-12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
“Methyl Oxindole-5-carboxylate” is used as a reactant in several chemical reactions. It is used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
“Methyl Oxindole-5-carboxylate” is a solid at 20 degrees Celsius . The storage temperature and physical form of the compound are not specified .Aplicaciones Científicas De Investigación
Inhibitors of Protein Kinases
Methyl Oxindole-5-carboxylate serves as a reactant in the biosynthesis of inhibitors for protein kinases. These inhibitors play a crucial role in regulating various cellular processes, including metabolism, cell cycle progression, and transcription .
Metal-Free Friedel-Crafts Alkylation
This compound is used in metal-free Friedel-Crafts alkylation reactions, which are important for forming carbon-carbon bonds in organic synthesis without the need for metal catalysts .
Preparation of Diphenylsulfonium Ylides
It acts as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane. These ylides are useful intermediates in organic synthesis, particularly in the Wittig reaction to form alkenes .
Cross Dehydrogenative Coupling Reactions
Methyl Oxindole-5-carboxylate is involved in cross dehydrogenative coupling reactions, which are valuable for constructing C-C bonds and introducing functional groups into molecules .
Synthesis of Indirubin Derivatives
It is utilized in the synthesis of indirubin derivatives. Indirubins are natural products with significant biological activities, including anti-cancer properties .
Preparation of Aminoindolylacetates
This compound is also used in the preparation of aminoindolylacetates, which are important intermediates for various chemical syntheses .
Safety and Hazards
“Methyl Oxindole-5-carboxylate” is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .
Mecanismo De Acción
Target of Action
Methyl Oxindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, which helps in developing new useful derivatives . They can bind with high affinity to these receptors, resulting in various changes at the cellular level .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propiedades
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPPDZFRDSSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378515 | |
| Record name | Methyl Oxindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Oxindole-5-carboxylate | |
CAS RN |
199328-10-4 | |
| Record name | Methyl Oxindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
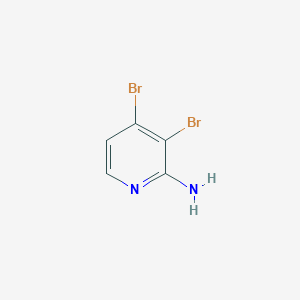
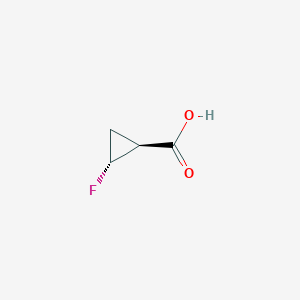
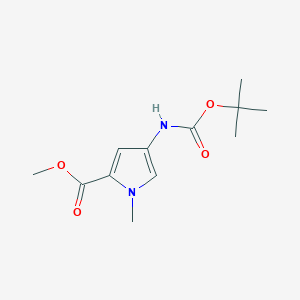
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
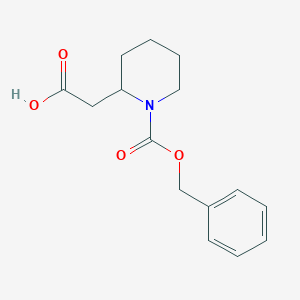
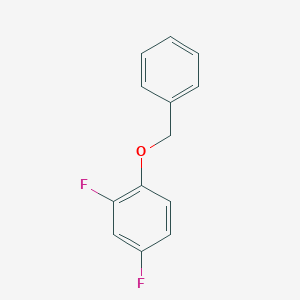
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)

